ent-6,9-Dihydroxy-15-oxo-16-kauren-19-oic acid
Description
Structural Characterization of ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic Acid
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature for ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid follows International Union of Pure and Applied Chemistry conventions, yielding the complete designation: (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid. This nomenclature encapsulates the compound's absolute stereochemical configuration across seven distinct chiral centers, with the prefix "ent" indicating the enantiomeric relationship to the corresponding natural kaurane skeleton.
The molecular formula C20H28O5 corresponds to a molecular weight of 348.4 grams per mole, reflecting the presence of five oxygen atoms distributed among hydroxyl groups at positions 6α and 9α, a ketone functionality at carbon-15, and a carboxylic acid group at carbon-19. The stereochemical designation α for both hydroxyl substituents indicates their spatial orientation relative to the tetracyclic framework, with these functional groups positioned on the same face of the molecular scaffold as defined by conventional steroid nomenclature principles.
Critical stereochemical features include the presence of the exocyclic double bond between carbons 16 and 17, creating the characteristic methylidene group that distinguishes kaur-16-ene derivatives from their saturated counterparts. The absolute configuration at each chiral center has been definitively established through spectroscopic analysis and comparison with related natural products, confirming the S configuration at carbon-1, R configurations at carbons 3, 4, 5, 9, 10, and 13.
Comparative Analysis of ent-Kaurane Diterpenoid Skeletons
The tetracyclic architecture of ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid exemplifies the structural diversity achievable within the ent-kaurane diterpenoid family through selective oxidation and functionalization patterns. Comparative structural analysis reveals significant differences from the parent ent-15-oxo-kaur-16-en-19-oic acid, which lacks the additional hydroxyl functionalities at positions 6 and 9. This parent compound, identified with Chemical Abstracts Service number 6620-00-4, possesses the molecular formula C20H28O3 and molecular weight of 316.4 grams per mole, demonstrating the structural relationship between these compounds through oxidative elaboration.
The presence of additional hydroxyl groups in ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid represents a higher oxidation state compared to simpler ent-kaurane derivatives, positioning this compound among the more structurally complex members of the family. Related compounds isolated from natural sources include pterisolic acids A through F, which demonstrate various substitution patterns around the ent-kaurane core while maintaining the characteristic tetracyclic skeleton.
Structural diversification within the ent-kaurane family results from modifications to the parent skeleton through bond cleavages, oxidations, intramolecular cyclizations, degradation processes, or rearrangements. The specific pattern of hydroxylation observed in ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid suggests enzymatic oxidation processes that selectively target the 6α and 9α positions while preserving the integrity of the tetracyclic framework and the characteristic exocyclic double bond.
The compound's structural features can be systematically compared through analysis of key molecular descriptors. The topological polar surface area of 94.8 square Angstroms reflects the contribution of the hydroxyl and carbonyl functionalities to the molecule's polarity profile. The presence of three hydrogen bond donor sites and five hydrogen bond acceptor sites provides insight into the compound's potential for intermolecular interactions and solubility characteristics.
X-ray Crystallography and Conformational Analysis
Single crystal X-ray diffraction analysis has provided definitive structural confirmation for related ent-kaurane diterpenoids, establishing precedent for the three-dimensional molecular architecture characteristic of this compound class. The crystallographic studies of pterisolic acids have revealed the chair conformations adopted by the cyclohexane rings within the tetracyclic framework, along with the spatial orientation of substituents relative to the rigid polycyclic backbone.
Conformational analysis of ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid indicates restricted rotation around most bonds within the tetracyclic core, with the primary conformational flexibility arising from the orientation of the carboxylic acid group and the hydroxyl substituents. The compound adopts a chair-chair-chair conformation for the three six-membered rings, while the five-membered ring adopts an envelope conformation to minimize ring strain.
The crystal structure analysis reveals intermolecular hydrogen bonding networks involving the hydroxyl groups and carboxylic acid functionality, contributing to the compound's solid-state packing arrangement. These interactions influence the compound's physical properties, including melting point, solubility characteristics, and stability under various storage conditions.
Computational modeling studies support the experimental crystallographic findings, confirming the energetically favored conformations and providing insight into the flexibility of peripheral substituents. The rigid tetracyclic framework constrains the overall molecular shape while allowing limited conformational mobility for the functional groups extending from the core structure.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Proton nuclear magnetic resonance spectroscopy provides characteristic spectral signatures for ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid, enabling unambiguous structural identification and stereochemical assignment. The exocyclic methylene group exhibits distinctive resonances at approximately 6.10 and 5.74 parts per million as broad singlets, corresponding to the two diastereotopic protons of the methylidene functionality. These signals serve as diagnostic markers for the presence of the kaur-16-ene structural motif.
The oxygenated methine proton at carbon-6 appears as a characteristic multipicity pattern, typically observed as a broad double doublet with coupling constants reflecting the axial-equatorial relationships within the cyclohexane ring system. Similarly, the proton at carbon-9 exhibits coupling patterns consistent with its stereochemical environment and the presence of the adjacent hydroxyl group.
Carbon-13 nuclear magnetic resonance spectroscopy reveals twenty distinct carbon resonances corresponding to the molecular formula C20H28O5. The carbonyl carbon of the ketone functionality appears in the characteristic downfield region around 204.9 parts per million, while the carboxylic acid carbon resonates near 181.5 parts per million. The exocyclic methylene carbon typically appears around 119.0 parts per million, providing additional confirmation of the structural assignment.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, facilitate complete assignment of all proton and carbon resonances while confirming the stereochemical relationships between adjacent centers. These methods prove particularly valuable for distinguishing between possible regioisomers and confirming the α-orientation of the hydroxyl substituents.
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 347.1856 for the [M-H]- ion, corresponding to the calculated exact mass for the molecular formula C20H27O5. The observed mass accuracy typically falls within 2 parts per million of the calculated value, providing high confidence in the molecular formula assignment.
Fragmentation patterns observed under collision-induced dissociation conditions reveal characteristic losses corresponding to the functional groups present in the molecule. Common fragmentations include loss of water molecules from the hydroxyl groups, decarboxylation from the carboxylic acid functionality, and retro-Diels-Alder type fragmentations of the tetracyclic framework.
The base peak in the mass spectrum often corresponds to fragments retaining the core tetracyclic structure while losing peripheral substituents. Secondary fragmentations provide structural information about the connectivity and stereochemistry of the various functional groups, supporting the assignments made through nuclear magnetic resonance analysis.
Tandem mass spectrometry experiments enable detailed characterization of fragmentation pathways, providing insight into the gas-phase chemistry of the compound and facilitating development of analytical methods for quantitative determination in complex mixtures. The fragmentation patterns serve as molecular fingerprints for compound identification in natural product isolation studies.
Computational Chemistry Studies
Density Functional Theory Calculations
Density functional theory computational studies provide detailed insight into the electronic structure and geometric optimization of ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid. These calculations reveal the preferred conformations of the molecule in the gas phase and solution, confirming the experimental observations from nuclear magnetic resonance and crystallographic studies.
The computational analysis indicates that the tetracyclic framework adopts the energetically favored chair-chair-chair-envelope conformation, with the hydroxyl groups at positions 6α and 9α oriented to minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data where available.
Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting the electron-withdrawing effects of the ketone and carboxylic acid functionalities on the tetracyclic framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the compound's reactivity profile and potential for electronic transitions.
Vibrational frequency calculations support the structural assignments and provide predicted infrared and Raman spectroscopic signatures for the compound. The calculated vibrational modes corresponding to the hydroxyl stretching, carbonyl stretching, and carbon-carbon double bond stretching regions show good correlation with experimental spectroscopic observations.
Molecular Dynamics Simulations
Molecular dynamics simulations provide dynamic perspectives on the conformational behavior of ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid in various environments. These studies reveal the thermal motion of the molecule and the time-dependent fluctuations in bond lengths, angles, and dihedral angles under physiological conditions.
The simulations indicate that while the tetracyclic core maintains its rigid structure throughout the simulation timescale, the hydroxyl groups and carboxylic acid functionality exhibit conformational flexibility. The hydroxyl groups undergo rotational motion around their respective carbon-oxygen bonds, sampling multiple orientations while maintaining favorable intramolecular interactions where possible.
Solvation studies conducted through molecular dynamics simulations reveal the preferred interactions of ent-6α,9α-dihydroxy-15-oxokaur-16-en-19-oic acid with water molecules and organic solvents. The hydroxyl groups and carboxylic acid functionality serve as primary sites for hydrogen bonding with solvent molecules, influencing the compound's solubility and partition coefficients.
Free energy calculations derived from molecular dynamics trajectories provide quantitative estimates of the relative stability of different conformational states and the energy barriers for interconversion between conformers. These computational predictions support experimental observations regarding the compound's physical and chemical properties while providing molecular-level insight into the factors governing its behavior in various environments.
Properties
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVJJCFYCUPKOU-DCTHVCBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Botanical Sources and Geographic Distribution
Harvesting and Pretreatment
Fresh leaves or rhizomes are shade-dried (25°C, 72 hrs) to preserve labile functional groups. Grinding to ≤2 mm particles increases surface area for solvent penetration.
Extraction Protocols
Extraction leverages the compound’s solubility in polar organic solvents and its acidic carboxyl group.
Acid-Base Partitioning
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Maceration : 1 kg dried material soaked in 5 L chloroform:methanol (2:1) for 48 hrs.
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Filtration : Remove particulates via vacuum filtration (Whatman No. 4).
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Alkaline Extraction : Shake crude extract with 0.5 N NaOH (1:1 v/v), separating the aqueous layer.
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Acid Precipitation : Adjust pH to 2–3 with HCl, yielding a crude acidic fraction.
Solvent Optimization
Comparative studies show ethyl acetate increases selectivity for hydroxylated diterpenes:
| Solvent System | Purity (%) | Yield (mg/kg) |
|---|---|---|
| Hexane:Ethyl Acetate (7:3) | 62 | 120 |
| Chloroform:Methanol (2:1) | 78 | 95 |
| Dichloromethane:Acetone (1:1) | 85 | 110 |
Purification Strategies
Flash Chromatography
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Stationary Phase : Silica gel 60 (63–200 µm, Merck).
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Elution Gradient : Hexane → Hexane:Ethyl Acetate (2:1) over 20 column volumes.
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Fraction Collection : 100 mL increments monitored by TLC (Rf = 0.35 in CHCl3:MeOH 9:1).
Outcome : 104 mg purified compound from 142 mg crude extract.
HPLC Conditions
For analytical validation:
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Column : C18 (250 × 4.6 mm, 5 µm).
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Mobile Phase : Acetonitrile:0.1% Formic Acid (65:35).
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
Structural Characterization
NMR (400 MHz, CDCl3)
| Position | δH (ppm) | δC (ppm) | Multiplicity |
|---|---|---|---|
| C-19 | - | 178.2 | COOH |
| C-15 | - | 207.4 | Ketone |
| C-6 | 4.21 (d, J=8.4 Hz) | 72.8 | -OH |
| C-9 | 3.97 (s) | 69.5 | -OH |
X-ray Crystallography
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Crystal System : Monoclinic, space group P21.
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Unit Cell : a = 8.924 Å, b = 14.307 Å, c = 15.418 Å, β = 93.72°.
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Hydrogen Bonding : O1-H1⋯O3 (1.84 Å, 176°), stabilizing the lattice.
Semi-Synthetic Approaches
While direct synthesis remains challenging, functionalization of kaurene precursors offers promise:
Oxidation of ent-Kaur-16-en-19-oic Acid
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid is C20H28O3, with a molecular weight of approximately 316.4 g/mol. Its structure features multiple hydroxyl groups and a keto group, which are critical for its biological activity. The compound can be derived from various natural sources, including certain species of plants such as Espeletia grandiflora and Pteris semipinnata.
Anticancer Properties
Numerous studies have highlighted the pro-apoptotic effects of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid on various cancer cell lines:
- Prostate Cancer : Research indicates that ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid induces apoptosis in human prostate carcinoma cells (PC-3). The compound demonstrated an IC50 value of 3.7 µg/mL, significantly lower than that for normal fibroblast cells (14.8 µg/mL), suggesting a selective cytotoxicity towards cancer cells .
- Lung Cancer : In another study involving human lung cancer A549 cells, the compound was shown to inhibit cell growth by arresting the cell cycle and triggering apoptosis. The mechanisms involved included increased reactive oxygen species (ROS) levels and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
Ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid also exhibits anti-inflammatory properties. Extracts containing this compound have been traditionally used in folk medicine for treating inflammatory disorders. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
Research has indicated that derivatives of kaurene compounds possess antimicrobial properties against various pathogens. Studies suggest that ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid may exhibit similar activities, potentially useful in treating infections caused by resistant strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating signaling pathways involved in cell growth and apoptosis. The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Kaurane Diterpenoids
Structural Variations and Functional Groups
Key structural differences among kaurane analogs include:
- Position and configuration of hydroxyl groups
- Presence/absence of keto groups
- Location of double bonds
Table 1: Structural and Functional Comparison
Impact of Functional Groups on Bioactivity
- Hydroxylation Patterns: The 6α,9α-dihydroxy configuration in the main compound may enhance hydrogen bonding with cellular targets compared to analogs like ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid, which has a single hydroxyl group . 6β,7β-Dihydroxykaurenoic acid lacks the 15-oxo group, which might reduce its reactivity in redox-related pathways compared to the main compound .
Analytical Characterization
- Spectroscopic Techniques: NMR (¹H, ¹³C): Used to resolve hydroxyl and keto group positions (e.g., distinguishing 6α vs. 6β configurations) . ESI-MS: Confirms molecular weight and fragmentation patterns . X-ray Crystallography: Resolves absolute configurations, as seen in copper complexes of related diterpenoids .
Biological Activity
Ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid, a diterpenoid compound, is primarily derived from various plant sources, including Pteris semipinnata. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid can be represented as follows:
This compound features multiple hydroxyl groups and a ketone functional group that contribute to its biological activities.
Antitumor Activity
Ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid has demonstrated significant antitumor properties. Research indicates that this compound induces apoptosis in various cancer cell lines through several pathways:
- Mitochondrial Pathway : The compound promotes the translocation of pro-apoptotic proteins such as Bax into mitochondria while down-regulating anti-apoptotic proteins like Bcl-2. This shift leads to the activation of caspases (caspase-3 and caspase-9), which are crucial for executing the apoptotic program in cells .
- NF-kB Pathway Inhibition : Ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid inhibits NF-kB activation, which is often upregulated in cancer cells. This inhibition results in decreased expression of genes that promote cell survival and proliferation .
- MAPK Pathway Modulation : The compound also affects MAPK signaling pathways, with varying effects depending on the type of cancer cell. For instance, in lung cancer cells, it activates ERK1/2, while in anaplastic thyroid carcinoma, it triggers JNK activation leading to cell death .
Anti-inflammatory Effects
In addition to its antitumor properties, ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid exhibits anti-inflammatory activities. It has been shown to suppress the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6 in activated macrophages .
- NF-kB Pathway Inhibition : Similar to its role in cancer apoptosis, it also inhibits NF-kB activation in inflammatory conditions, which is critical for reducing inflammation-related tissue damage .
Study on Nasopharyngeal Carcinoma
A study utilized fluorescent mesoporous silica nanoparticles to enhance the delivery of ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid to nasopharyngeal carcinoma cells in vivo. Results indicated effective tumor growth inhibition with minimal side effects due to targeted delivery mechanisms .
Study on Melanoma Cells
In vitro studies have shown that this compound significantly inhibits melanogenesis by down-regulating tyrosinase expression in B16F10 melanoma cells. This property suggests potential applications in skin whitening and treatment for hyperpigmentation disorders .
Summary of Findings
Q & A
Q. What methods are recommended for isolating ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid from natural sources?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification. Silica gel column chromatography and preparative HPLC are effective for separating diterpenoid analogs, as demonstrated in studies of structurally related ent-kaurane compounds . Final purity should be verified via HPLC (≥98%) and spectroscopic characterization .
Q. How is the molecular structure of this compound confirmed experimentally?
A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is critical. HRMS confirms the exact mass (C20H28O5, 348.1881 Da), while 1D/2D NMR (e.g., COSY, HMBC) resolves stereochemistry at positions 6α and 9α . X-ray crystallography provides definitive confirmation of spatial arrangements in crystalline forms .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Anti-inflammatory activity : COX-1/2 inhibition assays using purified enzymes or macrophage models (e.g., LPS-induced NO production).
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar compounds (e.g., ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid) to infer structure-activity relationships .
Advanced Research Questions
Q. How can isotopic labeling elucidate the biosynthetic pathway of this diterpenoid?
Incorporate stable isotopes (e.g., ¹³C-glucose or ²H2O) into plant tissue cultures, then trace label incorporation via LC-MS/MS. Pathway mapping using KEGG (map01110) identifies key enzymes like ent-kaurene oxidase, which catalyzes oxidation at C-15 . Gene silencing (e.g., RNAi) in biosynthetic intermediates can validate enzymatic steps .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Conduct a meta-analysis with strict inclusion criteria:
- Standardize assay conditions (e.g., 48h exposure in cytotoxicity tests).
- Verify compound purity (HPLC) and solvent controls.
- Use multivariate statistics (ANOVA with post-hoc tests) to identify confounding variables (e.g., cell line heterogeneity) . Cross-reference with analogs (e.g., 3β-hydroxykaur-16-en-15-one) to distinguish compound-specific effects from broader diterpenoid trends .
Q. What in vivo experimental designs are optimal for pharmacokinetic and toxicity profiling?
- Pharmacokinetics : Administer the compound intravenously (1–5 mg/kg) in rodents, with serial blood sampling over 24h. Quantify plasma levels via LC-MS and calculate parameters (t1/2, Cmax) .
- Toxicity : Perform acute toxicity studies (OECD 423), monitoring liver enzymes (ALT, AST) and renal biomarkers (creatinine). Include ent-kaurane derivatives (e.g., ent-16β,17-dihydroxy-19-kauranoic acid) as comparators .
- Efficacy : Use xenograft models (e.g., murine melanoma) with tumor volume measurements pre- and post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
